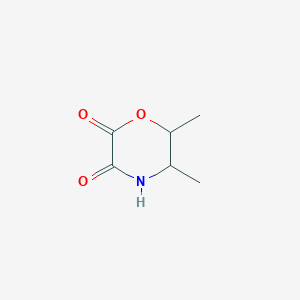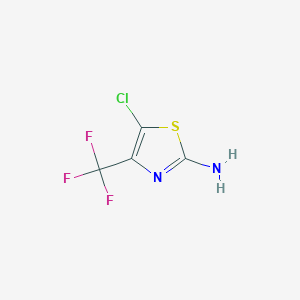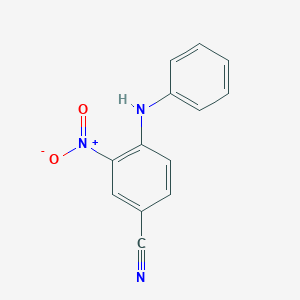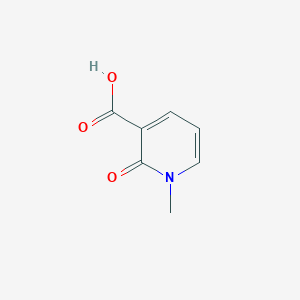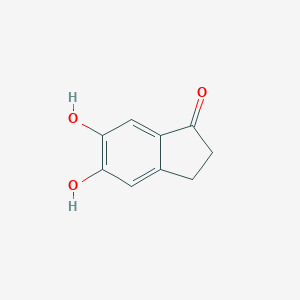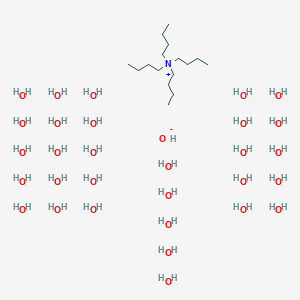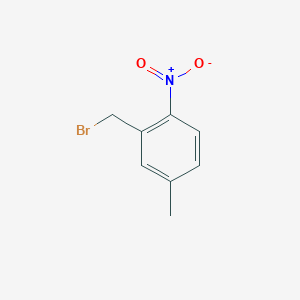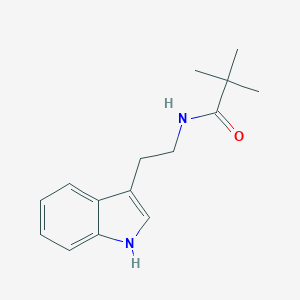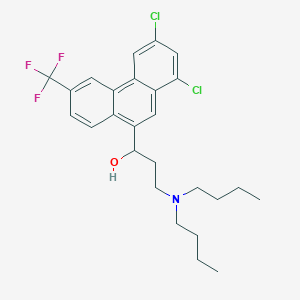
Halofantrine
Overview
Description
Halofantrine is a synthetic antimalarial drug used primarily for the treatment of malaria. It belongs to the phenanthrene class of compounds, which includes other antimalarial drugs such as quinine and lumefantrine . This compound is known for its effectiveness against multi-drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Mechanism of Action
Target of Action
Halofantrine primarily targets the Fe (II)-protoporphyrin IX in the Plasmodium falciparum, the parasite responsible for malaria . It also interacts with the Potassium voltage-gated channel subfamily H member 2 in humans and Plasmepsin-2 , a haemoglobin degrading enzyme unique to the malarial parasites .
Mode of Action
The mechanism of action of this compound is similar to that of chloroquine, quinine, and mefloquine. It forms toxic complexes with ferritoporphyrin IX that damage the membrane of the parasite . This results in the parasite being poisoned by its own waste .
Biochemical Pathways
This compound appears to inhibit the polymerisation of heme molecules by the parasite enzyme “heme polymerase”, resulting in the parasite being poisoned by its own waste . It has also been shown to bind to plasmepsin, a haemoglobin degrading enzyme unique to the malarial parasites .
Pharmacokinetics
This compound is metabolized in the liver, and its absorption is poor with low bioavailability . There is wide intra- and inter-subject variability in its absorption . The maximal plasma concentration is achieved approximately 6 hours after oral administration . The terminal elimination half-life is 5 days in patients with malaria . This compound is biotransformed in the liver to its major metabolite N-debutyl this compound .
Result of Action
This compound acts as a synthetic antimalarial which acts as a blood schizonticide. It is effective against multi-drug resistant (including mefloquine resistant) P. falciparum malaria . The formation of toxic complexes with ferritoporphyrin IX damages the membrane of the parasite, leading to its death .
Action Environment
Environmental factors such as diet can influence the action of this compound. The absorption of this compound is erratic, but it is increased when taken with fatty food . Because of fears of toxicity due to increased this compound blood levels, this compound should be taken on an empty stomach . Furthermore, this compound has been found to augment the antifungal properties of oxidative damage agents by suppressing the response of Candida albicans to reactive oxygen species (ROS) .
Biochemical Analysis
Biochemical Properties
Halofantrine appears to inhibit the polymerization of heme molecules by the parasite enzyme “heme polymerase”, resulting in the parasite being poisoned by its own waste . It has also been shown to bind to plasmepsin, a haemoglobin degrading enzyme unique to the malarial parasites .
Cellular Effects
This compound acts as a blood schizonticide, proving effective against multi-drug resistant P. falciparum malaria . It forms toxic complexes with ferritoporphyrin IX, damaging the membrane of the parasite .
Molecular Mechanism
The mechanism of action of this compound may be similar to that of chloroquine, quinine, and mefloquine. It forms toxic complexes with ferritoporphyrin IX, damaging the membrane of the parasite . This compound has also been shown to bind to plasmepsin, a haemoglobin degrading enzyme unique to the malarial parasites .
Dosage Effects in Animal Models
A study evaluated the hematological and biochemical effect of doses of this compound hydrochloride on female albino rats . The activities of aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase (ALP), total cholesterol (TC), triacylglycerol (TG), high density lipoprotein (HDL), and low-density lipoprotein (LDL) increased significantly . The full blood count increased in a dose-dependent manner .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of halofantrine involves several steps, starting from readily available precursors. The key steps include the formation of a substituted phenanthrene core, followed by the introduction of a dibutylamino group. The reaction conditions typically involve:
Formation of the Phenanthrene Core: This step involves the cyclization of appropriate aromatic precursors under acidic or basic conditions.
Introduction of the Dibutylamino Group: This is achieved through nucleophilic substitution reactions, where a dibutylamine is introduced to the phenanthrene core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and high throughput.
Purification Steps: Including crystallization and chromatography to achieve the desired purity levels required for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Halofantrine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, primarily in the liver.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly involving its amino group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used under controlled conditions to avoid over-oxidation.
Reducing Agents: Like sodium borohydride, used in specific reduction reactions.
Nucleophiles: Such as dibutylamine, used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized metabolites, which are often more polar and can be excreted more easily from the body .
Scientific Research Applications
Halofantrine has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactions of phenanthrene derivatives.
Biology: Employed in research on malaria parasites, particularly in understanding drug resistance mechanisms.
Medicine: Investigated for its potential use in combination therapies for malaria treatment.
Industry: Used in the development of new antimalarial drugs and in the study of drug metabolism and pharmacokinetics
Comparison with Similar Compounds
Halofantrine is often compared with other antimalarial drugs, such as:
Quinine: Both drugs belong to the phenanthrene class and share similar mechanisms of action.
Lumefantrine: Similar in structure and function, but lumefantrine is often used in combination with artemether for enhanced efficacy.
Chloroquine: While chloroquine is less effective against resistant strains, this compound remains effective.
This compound’s uniqueness lies in its ability to treat multi-drug-resistant malaria, making it a valuable tool in the fight against this disease .
Properties
IUPAC Name |
3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHHNHSLJDZUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023119 | |
| Record name | Halofantrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Halofantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.11e-04 g/L | |
| Record name | Halofantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of Halofantrine may be similar to that of chloroquine, quinine, and mefloquine; by forming toxic complexes with ferritoporphyrin IX that damage the membrane of the parasite. | |
| Record name | Halofantrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
69756-53-2, 66051-76-1, 66051-74-9 | |
| Record name | Halofantrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69756-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halofantrine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofantrine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069756532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofantrine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofantrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Halofantrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Halofantrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOFANTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2OS4303HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Halofantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action of halofantrine against Plasmodium falciparum?
A1: While the exact mechanism of action is not fully understood, it is suggested that this compound, similar to other antimalarials like quinine and mefloquine, inhibits the formation of hemozoin []. Hemozoin formation is a crucial detoxification pathway for Plasmodium falciparum within red blood cells. By inhibiting this process, this compound allows the accumulation of toxic heme, ultimately leading to parasite death.
Q2: Are there any studies investigating the stereospecificity of this compound's effects?
A2: Yes, studies have shown that the (+)-halofantrine enantiomer is more cardiotoxic than the (-)-halofantrine enantiomer []. Interestingly, the carbon atom configuration adjacent to the aromatic ring is the same in both (+)-halofantrine and quinidine, another drug known for cardiotoxicity. This structural similarity suggests a potential stereospecific component to the cardiotoxicity observed with both agents.
Q3: What is the molecular formula and weight of this compound hydrochloride?
A3: The molecular formula of this compound hydrochloride is C26H31Cl2F6NO•HCl, and its molecular weight is 592.4 g/mol [].
Q4: Which spectroscopic techniques are useful for characterizing this compound?
A4: Both infrared (IR) and Raman spectroscopy have proven valuable for characterizing this compound []. Specifically, UV resonance Raman spectroscopy, with an excitation wavelength of 244 nm, reveals strong enhancements of Raman bands at 1621 and 1590 cm-1. These enhancements allow for the detection of this compound even at low concentrations in biological environments.
Q5: Does this compound interact with lipid bilayers?
A5: Yes, studies using differential scanning calorimetry (DSC) have shown that this compound interacts with both phosphatidylcholine and phosphatidylethanolamine bilayers, causing changes in their thermotropic properties []. This interaction suggests that this compound's perturbation of phospholipids could contribute to its pharmacodynamic effects.
Q6: Have any computational chemistry techniques been employed to study this compound?
A6: Density functional theory (DFT) calculations, particularly at the B3LYP/6-311+G(d,p) level of theory, have been used to calculate the Raman spectrum of this compound and aid in assigning its vibrational modes []. DFT calculations also reveal a strong electron density distribution across the phenanthrene ring of this compound. This distribution, along with the electron-withdrawing effects of the Cl and CF3 substituents, supports the hypothesis of π-π stacking as a potential mechanism for this compound's interaction with biological targets.
Q7: How is this compound metabolized in the body?
A8: this compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, predominantly CYP3A4 []. N-desbutylthis compound is the major metabolite of this compound in humans [, , , ].
Q8: Does the presence of food affect the pharmacokinetics of this compound?
A9: Yes, food, particularly high-fat meals, can significantly influence the pharmacokinetics of this compound. Studies have shown that the presence of lipids leads to a decrease in the desbutylthis compound to this compound ratio, particularly for the (-) enantiomer []. Furthermore, peanut oil administration resulted in a two- to threefold increase in the plasma area under the curve (AUC) of this compound enantiomers, indicating enhanced absorption [].
Q9: Does this compound affect the pharmacokinetics of other drugs?
A10: Yes, this compound can interact with other drugs, primarily by inhibiting CYP2D6 activity [, ]. This inhibition can lead to increased plasma concentrations of co-administered drugs that are metabolized by CYP2D6, potentially leading to toxicity.
Q10: Does this compound accumulate in the body?
A11: Yes, this compound exhibits extensive accumulation in the body []. This accumulation is evident from the long elimination half-life (t1/2) observed for both this compound and its desbutyl metabolite.
Q11: How is the in vitro activity of this compound assessed?
A12: The in vitro activity of this compound against Plasmodium falciparum is commonly assessed using the isotopic semimicro drug susceptibility test []. This test measures the drug concentration required to inhibit parasite growth by 50% (IC50).
Q12: Have any animal models been used to study this compound's efficacy?
A13: Yes, the Plasmodium berghei-infected mouse model has been employed to investigate the efficacy and pharmacokinetics of this compound formulations, including nanocapsule formulations [].
Q13: Is there evidence of this compound resistance in Plasmodium falciparum?
A14: Yes, there have been reports of this compound resistance emerging in areas where the drug has been used extensively, such as Thailand [, , ]. One study identified a case of recrudescent Plasmodium falciparum infection after this compound treatment, suggesting type RI resistance [].
Q14: Does cross-resistance exist between this compound and other antimalarial drugs?
A15: Studies indicate a positive correlation between the activities of mefloquine and this compound, suggesting the possibility of cross-resistance between these drugs []. Similarly, a positive correlation between the activities of chloroquine and quinine suggests cross-resistance. Conversely, a negative correlation was observed between chloroquine and either mefloquine or this compound.
Q15: What are the known cardiac effects associated with this compound?
A16: this compound has been associated with QT interval prolongation on electrocardiograms (ECGs), which is a risk factor for cardiac arrhythmias [, , ]. This effect appears to be dose-dependent and more pronounced with the (+)-halofantrine enantiomer [, ].
Q16: Does this compound exhibit any hepatotoxicity?
A17: Studies in rats have shown that this compound administration can lead to increased levels of liver enzymes, such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), indicating potential liver damage [, , ]. This effect is thought to be mediated by oxidative stress, as evidenced by increased lipid peroxidation and decreased antioxidant levels in the liver.
Q17: Have any novel drug delivery systems been explored for this compound?
A18: Yes, researchers have investigated nanocapsule formulations of this compound to improve its parenteral delivery []. These formulations have shown promising results in preclinical studies, demonstrating improved pharmacokinetic profiles and enhanced efficacy compared to conventional intravenous this compound preparations.
Q18: What analytical techniques are commonly employed for the quantification of this compound and its metabolites in biological samples?
A19: High-performance liquid chromatography (HPLC) is widely used for quantifying this compound and its metabolites in biological samples [, , , , ]. Various HPLC methods have been developed and validated for this purpose, utilizing different detection techniques like photodiode array detection and peroxyoxalate chemiluminescence detection.
Q19: Are there any alternative analytical methods for this compound analysis?
A20: Researchers have explored spectrophotometric methods for the determination of this compound in pure and tablet dosage forms []. These methods utilize hydrotropic solubilization techniques to enhance this compound's solubility in aqueous media, allowing for spectrophotometric quantification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



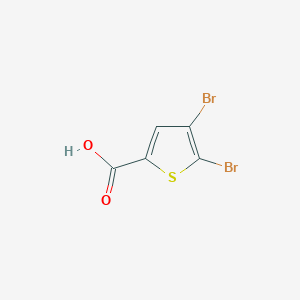
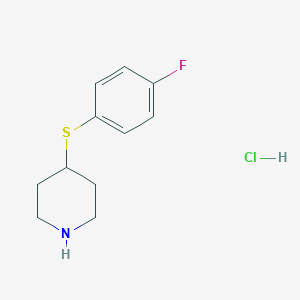
![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)
![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)
